Home > Products > Screening Compounds P4857 > Lewis x Trisaccharide
Lewis x Trisaccharide - 71208-06-5

Lewis x Trisaccharide

Catalog Number: EVT-331158
CAS Number: 71208-06-5
Molecular Formula: C20H35NO15
Molecular Weight: 529.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lewis X trisaccharide, also known as Lex or FAL, belongs to the class of organic compounds known as fatty acyl glycosides of mono- and disaccharides. Fatty acyl glycosides of mono- and disaccharides are compounds composed of a mono- or disaccharide moiety linked to one hydroxyl group of a fatty alcohol or of a phosphorylated alcohol (phosphoprenols), a hydroxy fatty acid or to one carboxyl group of a fatty acid (ester linkage) or to an amino alcohol. Lewis X trisaccharide is soluble (in water) and a very weakly acidic compound (based on its pKa). Lewis X trisaccharide has been primarily detected in urine. Within the cell, lewis X trisaccharide is primarily located in the cytoplasm.
Synthesis Analysis

The synthesis of Lewis x trisaccharide can be achieved through several strategies, primarily involving the sequential glycosylation of specific monosaccharide donors and acceptors. The most common methods include:

  1. Galactosylation followed by Fucosylation: This method involves first attaching the galactose to an N-acetylglucosamine acceptor, followed by the addition of fucose. This approach has been shown to yield high conversion rates and is often preferred for synthesizing analogues with specific modifications .
  2. Fucosylation followed by Galactosylation: In this method, fucose is added first to an acceptor that may contain a galactose unit. This sequence can influence the stereochemistry of the final product .
  3. Direct Fucosylation of Lactosamine Derivatives: This involves fucosylating a lactosamine derivative directly at specific hydroxyl groups .

For example, one study reported the use of N-acetylglucosamine glycosyl acceptors and various galactosyl donors to synthesize Lewis x analogues with modifications at specific positions . The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and the use of activating agents like N-iodosuccinimide or trimethylsilyl triflate to facilitate glycosylation.

Molecular Structure Analysis

The molecular structure of Lewis x trisaccharide is characterized by its specific linkage patterns:

  • The structure can be represented as αLFucp(13)βDGalp(14)DGlcNAc\alpha-L-Fucp-(1\rightarrow 3)-\beta-D-Galp-(1\rightarrow 4)-D-GlcNAc.
  • The fucose residue is linked to the galactose via an α-(1→3) bond, while the galactose is linked to N-acetylglucosamine via a β-(1→4) bond.

Nuclear magnetic resonance (NMR) spectroscopy is commonly used to confirm the structure of synthesized Lewis x trisaccharides. For instance, chemical shifts observed in NMR spectra help deduce the conformational state of the molecule in solution, indicating a ‘closed conformation’ which stabilizes interactions between hydroxyl groups on adjacent sugar residues .

Chemical Reactions Analysis

Lewis x trisaccharides can undergo various chemical reactions that modify their structure or functionality. Key reactions include:

  • Glycosylation Reactions: These are fundamental for constructing oligosaccharides. The choice of donor and acceptor influences the regioselectivity and stereochemistry of the resulting trisaccharide.
  • Deprotection Reactions: Following synthesis, protecting groups used during glycosylation must be removed to yield the final product. Techniques like Zemplén deacylation are often employed for this purpose .
  • Fluorination: Recent studies have explored site-specific fluorination of Lewis x analogues to enhance binding properties and stability in biological assays .
Mechanism of Action

The mechanism of action for Lewis x trisaccharide primarily involves its role as a ligand in biological recognition processes. It interacts with specific lectins and glycan-binding proteins, facilitating cellular adhesion and signaling pathways.

For instance, Lewis x can bind to selectins on leukocytes, promoting their migration during inflammatory responses. The structural integrity provided by its unique fucosylation pattern enhances its affinity for these proteins, making it a critical player in immune system functions .

Physical and Chemical Properties Analysis

Lewis x trisaccharides exhibit several notable physical and chemical properties:

Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly employed for purification and characterization during synthesis .

Applications

Lewis x trisaccharides have diverse applications in scientific research:

  • Immunology: They serve as antigens in binding studies with antibodies targeting Lewis x structures, aiding in cancer research and vaccine development.
  • Drug Development: Modified Lewis x analogues are explored as potential therapeutics due to their ability to modulate immune responses.
  • Biotechnology: They are utilized in developing glycan microarrays for studying protein-glycan interactions .
Synthetic Methodologies and Structural Modifications of the Lewis X Trisaccharide

The Lewis X (Lex) trisaccharide [β-D-Galactopyranosyl-(1→4)-[α-L-Fucopyranosyl-(1→3)]-D-N-acetylglucosamine; Galβ(1→4)[Fucα(1→3)]GlcNAc] is a critical antigenic determinant in immunology and oncology. Its synthesis demands precision in glycosidic bond formation and protective group management. This section details cutting-edge methodologies for constructing its core scaffold and analogues.

Chemoenzymatic Synthesis of Native Lewis X Trisaccharide Core Structures

Chemoenzymatic approaches leverage biological catalysts to achieve stereoselective glycosylations, bypassing complex chemical protections. The bifunctional Bacteroides fragilis enzyme L-fucokinase/GDP-fucose pyrophosphorylase (FKP) converts L-fucose to GDP-fucose via fucose-1-phosphate, enabling in situ generation of the universal fucosyl donor. Coupled with recombinant Helicobacter pylori α(1→3)-fucosyltransferase, this system fucosylates the O-3 position of lactosamine (Galβ(1→4)GlcNAc acceptors to yield Lex in >75% yield [7] [10]. Co-factor recycling using pyruvate kinase minimizes costs by regenerating ATP/GTP, enhancing atom economy [10]. This method supports gram-scale production and accommodates isotopically labeled precursors (e.g., 13C-enriched fucose) for NMR studies of Lex-protein interactions [2].

Table 1: Enzymatic Systems for Lex Synthesis

EnzymeFunctionYieldKey Advantage
FKPConverts L-fucose → GDP-fucose80–95%Salvages free fucose analogues
α(1→3)-FucosyltransferaseTransfers fucose to LacNAc O-375–85%Retains activity with C5-modified fucose
Pyruvate kinaseRegenerates ATP/GTP from phosphoenolpyruvateN/AEnables catalytic cofactor usage

Regioselective Glycosylation Strategies at O-3 and O-4 Positions

Regioselectivity challenges arise from the similar reactivity of GlcNAc O-3/O-4 hydroxy groups. Key innovations include:

  • Temporary silyl protection: Di-tert-butylsilylidene (DTBS) groups shield O-3/O-6 of GlcNAc, permitting selective galactosylation at O-4 [3].
  • Orthogonal deacetylation: Controlled base hydrolysis (NaOMe/MeOH, pH 7.5) removes acetyl groups from O-3 of GlcNAc in protected trisaccharides, enabling site-specific fucosylation without acyl migration [8].
  • Tin-mediated stannylene acetal formation: Dibutylstannylene complexes direct benzylation or glycosylation to O-3 of galactose in LacNAc intermediates [3].

These strategies achieve >90% regioselectivity for O-3 fucosylation and O-4 galactosylation, critical for constructing the Lex backbone.

Table 2: Regioselective Glycosylation Methods

StrategyTarget PositionConditionsSelectivity
DTBS protectionGlcNAc O-4Gal donor + BF₃·OEt₂, −40°C>95% α-anomer
Orthogonal deacetylationGlcNAc O-3NaOMe/MeOH, pH 7.5, 4 h94% yield
Stannylene acetalGal O-3Bu₂SnO, then BnBr/CsF89% regiopurity

Development of Trichloroacetimidate Donors for BF₃·OEt₂-Promoted Coupling

Trichloroacetimidate donors offer superior reactivity in BF₃·OEt₂-activated glycosylations. For Lex synthesis, 4"-modified galactosyl donors (e.g., 4-OMe, 4-F, 4-Cl analogues) were engineered to probe antigen-antibody binding [6] [9]:

  • Synthesis of donors: Per-O-pivaloylated trichloroethyl galactoside underwent Lattrell-Dax nitrite inversion or sulfonate displacement to install 4-OMe, 4-F, or 4-Cl substituents.
  • BF₃·OEt₂ activation: Coupling with GlcNAc acceptors showed reactivity: 4-F > 4-OMe ≈ 4-OAc > 4-Cl due to electron-withdrawing effects facilitating oxocarbenium ion formation.
  • Anomeric control: α-Selectivity exceeded 20:1 when using 2,3-di-O-benzyl-4-modified galactosyl donors at −40°C [9].

This method enabled glycosylation of sterically hindered GlcNAc O-4 (60–85% yield), a feat unattainable with classical Koenigs-Knorr conditions.

Table 3: Reactivity of Modified Galactosyl Donors

Donor4-PositionRelative RateCoupling Yield
Gal-4-FFluorine1.0085%
Gal-4-OMeMethoxy0.7578%
Gal-4-OAcAcetoxy0.7075%
Gal-4-ClChloro0.4560%

Substitution Strategies for N-Acetylglucosamine and Fucose Analogues

Analogues disrupting Lex’s natural epitopes are explored to minimize autoimmune cross-reactivity:

  • Glucose-for-GlcNAc replacement: Trisaccharides with Glcβ(1→4)Glc instead of Galβ(1→4)GlcNAc showed >100-fold reduced binding to anti-Lex antibody SH1, confirming GlcNAc’s role in antibody recognition [1] [5].
  • Rhamnose-for-fucose substitution: α-L-Rhamnopyranosyl-(1→3)-lactose analogues retained the hydrophobic C6-methyl group but altered fucose’s H-bond network, diminishing E-selectin affinity by 5-fold [1] [10].
  • Galactose modifications: 4"-Deoxyfluoro galactose analogues perturbed the Gal-GlcNAc glycosidic torsion angle (ΦH), reducing conformational stability [6] [9].

These "non-natural" trisaccharides are synthesized via stepwise glycosylation: Lactose acceptors are fucosylated/rhamnosylated at O-3 using thioglycoside donors (e.g., methyl 2,3,4-tri-O-benzyl-1-thio-β-L-fucopyranoside) activated by CuBr₂/N-bromosuccinimide [5].

Table 4: Biological Impact of Lex Analogues

AnalogueModification SiteAntibody Binding (vs. Native)
Glcβ(1→4)[Fucα(1→3)]GlcGlcNAc → GlucoseUndetectable
Galβ(1→4)[Rhaα(1→3)]GlcNAcFucose → Rhamnose20% decrease
4"-F-Galβ(1→4)[Fucα(1→3)]GlcNAcGal O-4 → Fluorine75% decrease

Protective Group Engineering: Methyl Imidate and Chlorobenzyl Stabilization

GlcNAc O-4 glycosylation is impeded by hydrogen bonding between its NHAc group and O-4 oxygen. Two solutions address this:

  • Methyl imidate transient protection: Treating GlcNAc acceptors with trimethyloxonium tetrafluoroborate converts NHAc to nucleophilic methyl imidate (R1R2N+=C(OMe)CH3), freeing O-4 for glycosylation. Post-coupling, mild base hydrolysis restores NHAc without β-elimination [4] [6]. This strategy boosted O-4 galactosylation yields from <20% to 82% for Lea trisaccharide precursors [4].
  • Chlorobenzyl groups: 4-Chlorobenzyl ethers resist hydrogenolysis (Pd/C) and acidolysis (DDQ), enabling orthogonal deprotection in late-stage Lex synthesis. They stabilize acid-sensitive fucosidic linkages during Zemplén deacylation [8] [9].

Combined with regioselective benzoylation (BzCl/collidine) at GlcNAc O-6, these methods streamline Lex assembly with <5% anomeric side products.

Concluding Remarks

Advancements in chemoenzymatic catalysis, regioselective glycosylation, and protective group tactics have transformed Lex trisaccharide synthesis. The integration of enzymatic fidelity with chemical flexibility—particularly through trichloroacetimidate donors and transient imidate protection—enables access to native structures and functionally tuned analogues. These innovations underpin the development of Lex-based vaccines and glycoconjugate probes, where precise control over carbohydrate epitopes is paramount.

Properties

CAS Number

71208-06-5

Product Name

Lewis x Trisaccharide

IUPAC Name

N-[(2R,3R,4R,5R)-5,6-dihydroxy-1-oxo-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide

Molecular Formula

C20H35NO15

Molecular Weight

529.5 g/mol

InChI

InChI=1S/C20H35NO15/c1-6-11(27)13(29)15(31)19(33-6)35-17(8(3-22)21-7(2)25)18(9(26)4-23)36-20-16(32)14(30)12(28)10(5-24)34-20/h3,6,8-20,23-24,26-32H,4-5H2,1-2H3,(H,21,25)/t6-,8-,9+,10+,11+,12-,13+,14-,15-,16+,17+,18+,19-,20-/m0/s1

InChI Key

ZAFUNKXZZPSTLA-MBKDEEHCSA-N

SMILES

CC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O

Synonyms

2-Acetamido-2-deoxy-3-O-(α-L-fucopyranosyl)-4-O-(b-D-galactopyranosyl)-D-_x000B_glucopyranose, Gal1-b-4[Fuc1-α-3]GlcNAc

Canonical SMILES

CC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.